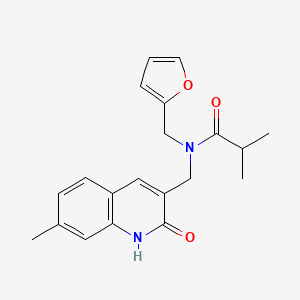
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as FMISO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMISO is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging to detect hypoxia (low oxygen levels) in tissues. In
Mécanisme D'action
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is a nitroimidazole derivative that is selectively reduced in hypoxic cells. The reduced form of this compound is trapped in the cells, allowing for PET imaging. The mechanism of reduction is thought to be mediated by nitroreductase enzymes that are upregulated in hypoxic cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in humans. The pharmacokinetics of this compound in humans have been extensively studied, and the compound has been shown to have a rapid clearance from the blood and a high uptake in hypoxic tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide PET imaging has several advantages over other imaging modalities. It is non-invasive and provides high-resolution images of hypoxic tissues. This compound PET imaging can also be used to monitor the response to treatment in real-time. However, there are some limitations to this compound PET imaging. The technique requires specialized equipment and expertise, and the interpretation of the images can be subjective.
Orientations Futures
There are several future directions for N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide research. One area of interest is the development of new radiopharmaceutical agents that can selectively target hypoxic cells. Another area of interest is the use of this compound PET imaging in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the tumor microenvironment. Finally, this compound PET imaging can be used to monitor the response to novel cancer therapies, such as immunotherapy and targeted therapies.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using a multi-step process. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with furan-2-carboxaldehyde to produce the intermediate compound. The intermediate is then reacted with isobutyryl chloride to produce this compound. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research for its potential applications in cancer diagnosis and treatment. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. This compound PET imaging can be used to detect hypoxic regions in tumors, which can aid in treatment planning and monitoring. This compound has also been used in preclinical studies to investigate the mechanisms of hypoxia-induced gene expression and tumor angiogenesis.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-5-4-8-25-17)11-16-10-15-7-6-14(3)9-18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLCTNTMVIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

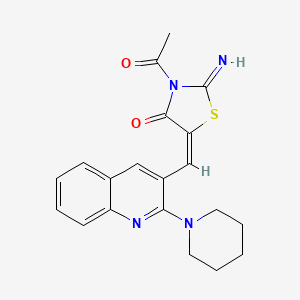
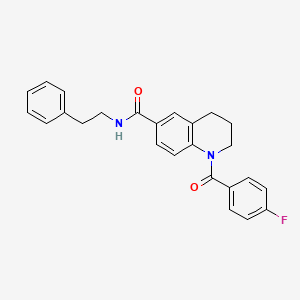
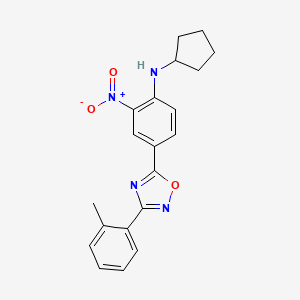
![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)
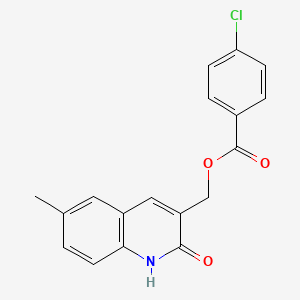


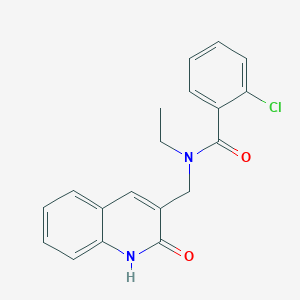
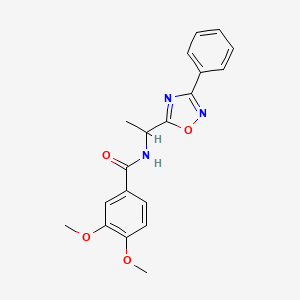
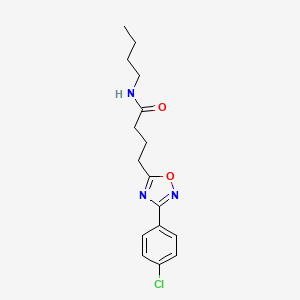
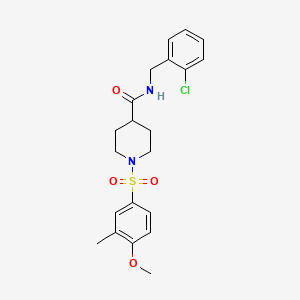
![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)

